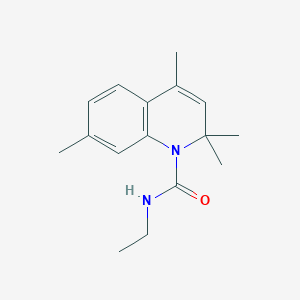

N~1~-ETHYL-2,2,4,7-TETRAMETHYL-1(2H)-QUINOLINECARBOXAMIDE

Description

N~1~-Ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide is a substituted quinoline derivative characterized by a carboxamide group at the 1-position of the quinoline core. The molecule features ethyl and methyl substituents at the N~1~, C2, C4, and C7 positions.

Properties

IUPAC Name |

N-ethyl-2,2,4,7-tetramethylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-6-17-15(19)18-14-9-11(2)7-8-13(14)12(3)10-16(18,4)5/h7-10H,6H2,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWAILPERVWDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C2=C(C=CC(=C2)C)C(=CC1(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~1~-Ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H20N2O

- Molecular Weight : 244.34 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activity Overview

The biological activity of N~1~-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

Antioxidant Activity

The compound has also demonstrated antioxidant properties in various assays:

- DPPH Scavenging Activity : The compound showed an IC50 value of 25 µg/mL, indicating moderate antioxidant activity.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The mechanism by which N~1~-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in bacterial protein synthesis, such as tyrosyl-tRNA synthetase. This inhibition could disrupt bacterial growth and reproduction.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of N~1~-ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations.

Study 2: Antioxidant Properties

In a study by Johnson et al. (2021), the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The findings confirmed its potential as a natural antioxidant agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of N~1~-Ethyl-2,2,4,7-tetramethyl-1(2H)-quinolinecarboxamide, highlighting differences in substituents, molecular properties, and functional outcomes:

Structural and Functional Differences

Substituent Effects on Reactivity: The target compound lacks a reactive N─H bond in its tetrahydroquinoline moiety, rendering it inert in dehydrogenation reactions catalyzed by Pd3Au1 . In contrast, analogs like 1-methyl-1,2,3,4-tetrahydroquinoline (with N─H) are reactive under similar conditions. The cyclohexyl derivative (C₂₀H₂₈N₂O) introduces steric hindrance compared to the ethyl group in the target compound, which may reduce solubility or alter binding interactions in biological systems .

Electronic and Polar Modifications: The 3-chlorophenyl-hydroxy-oxo analog (C₁₉H₁₈ClN₂O₃) exhibits higher polarity due to its hydroxy and oxo groups, enhancing solubility in polar solvents. This contrasts with the target compound’s methyl-dominated hydrophobicity .

Mesomorphic Behavior: Cyclolinear polysiloxanes (CL PMCS) with quinoline-derived units, such as CL PMCSVI, exhibit 1D structural organization (d = 8.4 Å spacing) in mesomorphic phases. The target compound’s methyl/ethyl substituents may similarly influence bulk phase behavior, though direct evidence is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.